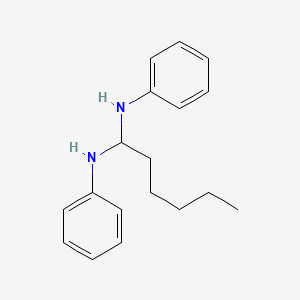

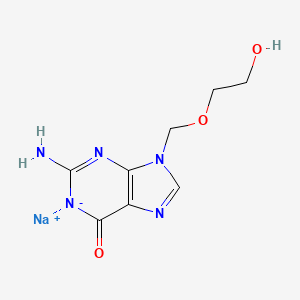

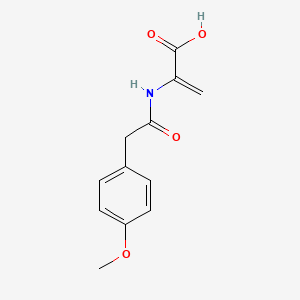

1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl-

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

AHR-2666 is a skeletal muscle relaxant.

Aplicaciones Científicas De Investigación

Metabolism and Disposition : The compound is readily absorbed and rapidly excreted in rats, dogs, and humans. It undergoes several metabolic transformations, including aromatic ring hydroxylation, oxidation, dealkylation, and oxidative ring opening of the pyrrolidine ring (Turnbull et al., 1976).

Synthesis and Characterization of Polyamides : New polyamides synthesized using this compound and aromatic diamines exhibit various properties, such as high yield, solubility in polar solvents, and thermal stability. These polyamides have potential applications in industrial and scientific fields (Faghihi & Mozaffari, 2008).

Synthesis of Pharmacologically Interesting Derivatives : A study explored the synthesis of new substituted 1H-1-pyrrolylcarboxamides, which are of interest in pharmacology. These compounds were synthesized via acyl chlorides, demonstrating the versatility of the compound in synthesizing potentially bioactive molecules (Bijev, Prodanova, & Nankov, 2003).

Molecular Interaction Studies : Research on the molecular interaction of a related compound with the CB1 cannabinoid receptor provides insights into the binding interactions and possible antagonist activity of derivatives of 1-Pyrrolidinecarboxamide (Shim et al., 2002).

Anticonvulsant Enaminones Study : The crystal structures of anticonvulsant enaminones related to this compound have been determined, offering insights into their potential therapeutic applications (Kubicki, Bassyouni, & Codding, 2000).

Synthesis in Cycloaddition Reactions : A study investigating the synthesis of pyrrolidines in cycloaddition reactions highlights the importance of these compounds in medicine and industry, such as in the development of dyes or agrochemical substances (Żmigrodzka et al., 2022).

Polymorphism Study : Research on the synthesis and polymorphism of a pyridine-2,6-dicarboxamide derivative, which is closely related to 1-Pyrrolidinecarboxamide, shows the compound's potential in developing new materials with varied properties (Özdemir et al., 2012).

Stereoselective Synthesis Applications : The compound has been used in the stereoselective synthesis of intermediates in antibiotic preparation, demonstrating its utility in complex organic syntheses (Lall et al., 2012).

Study of Electronic Properties and Interaction Landscapes : Research on N-(Chlorophenyl)pyridinecarboxamides, closely related to the compound , provides insights into their electronic properties and potential applications in materials science (Gallagher et al., 2022).

Investigation of Monoamine Oxidase Inhibition : Derivatives of the compound have been investigated for their potential as monoamine oxidase inhibitors, indicating possible applications in neurological disorders (Williams & Lawson, 1998).

Propiedades

Número CAS |

28482-91-9 |

|---|---|

Nombre del producto |

1-Pyrrolidinecarboxamide, 3-(3-chlorophenoxy)-N-methyl- |

Fórmula molecular |

C12H15ClN2O2 |

Peso molecular |

254.71 g/mol |

Nombre IUPAC |

3-(3-chlorophenoxy)-N-methylpyrrolidine-1-carboxamide |

InChI |

InChI=1S/C12H15ClN2O2/c1-14-12(16)15-6-5-11(8-15)17-10-4-2-3-9(13)7-10/h2-4,7,11H,5-6,8H2,1H3,(H,14,16) |

Clave InChI |

NBWFTBLPNAIEQP-UHFFFAOYSA-N |

SMILES |

CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl |

SMILES canónico |

CNC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

3-(3-chlorophenoxy)-1-methylcarbamoylpyrrolidine AHR 2666 AHR-2666 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[4-[2-Hydroxy-2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione](/img/structure/B1665016.png)

![2-[(2,4-dimethoxyphenyl)methylsulfinyl]-N-(2,6-dimethylpyridin-4-yl)pyridine-3-carboxamide](/img/structure/B1665018.png)